![molecular formula C30H30N4O3 B2756802 N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]methoxy}benzamide CAS No. 1185043-58-6](/img/structure/B2756802.png)
N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]methoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]methoxy}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has a cyclopropyl group attached to the nitrogen atom.
Scientific Research Applications
Radiolabeling and Biological Evaluation
N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]methoxy}benzamide derivatives have been synthesized and radiolabeled for biological evaluation. In a study by Lang et al. (1999), fluorinated derivatives were synthesized and evaluated in rats for their biological properties. These compounds exhibited specific binding ratios in various brain regions, indicating potential applications in assessing serotonin levels and 5-HT1A receptor distribution (Lang et al., 1999).
Synthesis for Medical Imaging
Bobeldijk et al. (1990) reported the synthesis of (S)-BZM and its derivatives for the preparation of (S)-123I-IBZM, a precursor used in medical imaging. This synthesis, starting from 2,6-dimethoxybenzoic acid, suggests the relevance of such compounds in the field of radiopharmaceuticals (Bobeldijk et al., 1990).
Cytotoxicity in Anticancer Research
The cytotoxicity of similar compounds has been explored in cancer research. Hour et al. (2007) synthesized a lead compound, JJC-1, starting from benzamide and evaluated its cytotoxic effects on various cancer cell lines. Such research highlights the potential of these compounds in developing anticancer therapies (Hour et al., 2007).
Use in Neuropsychopharmacology
Compounds like this compound have been studied in the context of neuropsychopharmacology. Ogawa et al. (1994) investigated the effects of NE-100, a sigma receptor ligand, on cognitive dysfunction, indicating potential applications in studying cognitive disorders (Ogawa et al., 1994).
Antimicrobial Activity
The antimicrobial activity of derivatives has also been explored. Raju et al. (2010) synthesized 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, demonstrating potent antimicrobial activities against various bacterial strains. This suggests the potential use of these compounds in developing new antimicrobial agents (Raju et al., 2010).
properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3/c1-21-12-14-23(15-13-21)29-32-26-19-33(18-22-8-4-3-5-9-22)17-16-24(26)30(36)34(29)20-28(35)31-25-10-6-7-11-27(25)37-2/h3-15H,16-20H2,1-2H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPCJTJECJBLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

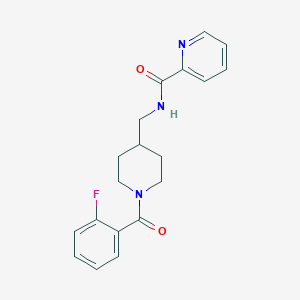
![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2756722.png)
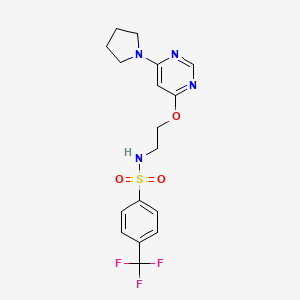
![N-(1-benzylpiperidin-4-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2756724.png)
![1-Ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2756725.png)
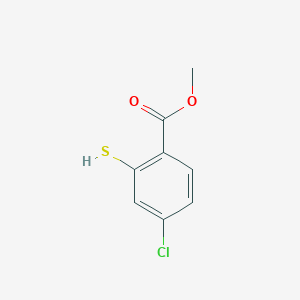

![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2756729.png)
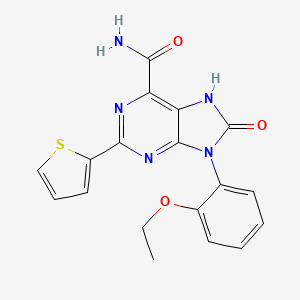

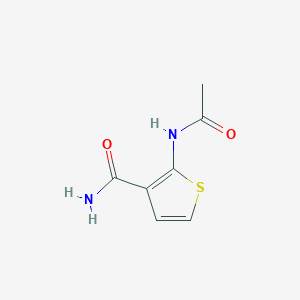
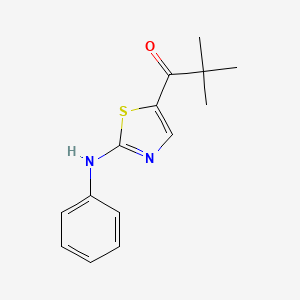
![N-(2-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2756737.png)
![2-Methyl-5-[2-(piperidin-4-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione hydrochloride](/img/structure/B2756739.png)